5-(Trifluoromethyl)-1,3-oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(trifluoromethyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3NO/c5-4(6,7)3-1-8-2-9-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFXKJADNVMIIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1359706-47-0 | |
| Record name | 5-(trifluoromethyl)-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Synthetic Methodologies for 5 Trifluoromethyl 1,3 Oxazole and Its Analogues
Direct Synthesis Strategies Towards the Oxazole (B20620) Ring System
Direct formation of the trifluoromethyl-substituted oxazole ring is a primary focus of synthetic efforts. These methods often involve the strategic combination of precursors that already contain the necessary atoms for the heterocyclic core.
Cycloaddition reactions represent a powerful tool for the construction of the oxazole ring, allowing for the convergent assembly of complex structures from simpler starting materials.
The reaction of diazoketones with nitriles, often facilitated by a Lewis acid catalyst, is a well-established method for synthesizing oxazoles. In the context of trifluoromethylated oxazoles, this typically involves a diazoketone reacting with a nitrile in a multistep cycloaddition. acs.org The Lewis acid activates the nitrile, making it more susceptible to nucleophilic attack by the diazocarbonyl compound. One approach involves the synthesis of monomers like 2,5-bis(4'-fluorophenyl)oxazole with trifluoromethyl substituents on the phenyl rings. The synthesis commences with the corresponding benzoyl chloride and diazomethane (B1218177) to form a diazoketone. This intermediate then reacts with a benzonitrile (B105546) in the presence of a Lewis acid catalyst. acs.org While a large excess of the nitrile is often required to achieve favorable yields, it can typically be recovered. acs.org The yields for this two-step process are reported to be around 70%. acs.org Another example is the (C6F5)3B-catalyzed cycloaddition of diazo homophthalimides with various nitriles, which produces oxazole-fused adducts. mdpi.com
| Monomer | Substituent | Melting Point (°C) |
| 3 | Unsubstituted | 143 |
| 4 | One CF3 group | 93 |
| 5 | One CF3 group | 93 |
| 6 | Two CF3 groups | 137 |
| Data sourced from Poly(aryl ether oxazole)s with Trifluoromethyl Side Groups. acs.org |
A highly efficient method for synthesizing oxazoles bearing a trifluoromethyl carbinol unit is the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates. mdpi.comnih.govresearchgate.net This reaction is effectively catalyzed by zinc(II) triflate (Zn(OTf)2), which acts as a Lewis acid. nih.govresearchgate.net The process is operationally simple and provides a range of oxazoles in moderate to good yields. nih.govresearchgate.net This synthetic protocol is noted for its broad substrate scope, high functional group tolerance, and excellent atom economy. nih.gov The reaction proceeds by dissolving the N-propargylamide, trifluoroacetyl compound, and Zn(OTf)2 in 1,2-dichloroethane (B1671644) (DCE) and stirring the mixture at 70 °C. mdpi.com
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| Fe(OTf)₃ (15) | DCE | 70 | 53 |
| Y(OTf)₃ (15) | DCE | 70 | 65 |
| Sc(OTf)₃ (15) | DCE | 70 | 71 |
| In(OTf)₃ (15) | DCE | 70 | 75 |
| Cu(OTf)₂ (15) | DCE | 70 | 78 |
| Zn(OTf)₂ (15) | DCE | 70 | 83 |
| Zn(OTf)₂ (15) | THF | 70 | 63 |
| Zn(OTf)₂ (15) | DMF | 70 | 45 |
| Zn(OTf)₂ (10) | DCE | 70 | 76 |
| Zn(OTf)₂ (20) | DCE | 70 | 81 |
| Optimization of reaction conditions. Data sourced from (PDF) Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates. researchgate.net |
Oxidative cyclization offers another direct route to trifluoromethylated oxazoles. One such method is the copper-catalyzed three-component oxidative cyclization of ketoximes, trifluoroacetic anhydride (B1165640), and arylthiols. This reaction constructs 4-aryl-5-(arylthio)-2-trifluoromethylated oxazoles through a process involving N–O bond cleavage, C–H functionalization, and intramolecular annulation. rsc.org
An alternative and sustainable approach is the electrochemical oxidative cyclization of N-allylamides. This method allows for the synthesis of CF3-containing oxazolines and benzoxazines. nih.gov The reaction is performed in an undivided cell using inexpensive nickel plate electrodes and sodium trifluoromethanesulfinate as the trifluoromethyl source. This protocol is advantageous as it operates under transition-metal-free, external-oxidant-free, and additive-free conditions. nih.gov The proposed mechanism involves the anodic generation of a CF3 radical, which then adds to the double bond of the olefinic amide, followed by radical cyclization and further oxidation to yield the final product. nih.gov
| Substrate (N-allylamide) | Product | Yield (%) |
| N-allylbenzamide | 5-(2,2,2-trifluoro-1-phenylethyl)oxazoline | 72 |
| N-allyl-4-methylbenzamide | 5-(1-(4-tolyl)-2,2,2-trifluoroethyl)oxazoline | 75 |
| N-allyl-4-methoxybenzamide | 5-(1-(4-methoxyphenyl)-2,2,2-trifluoroethyl)oxazoline | 68 |
| N-allyl-4-chlorobenzamide | 5-(1-(4-chlorophenyl)-2,2,2-trifluoroethyl)oxazoline | 65 |
| N-allyl-4-bromobenzamide | 5-(1-(4-bromophenyl)-2,2,2-trifluoroethyl)oxazoline | 61 |
| N-allyl-2-naphthamide | 5-(1-(naphthalen-2-yl)-2,2,2-trifluoroethyl)oxazoline | 70 |
| Reaction conditions: undivided cell, N-allylamide (0.25 mmol), CF₃SO₂Na (0.5 mmol), ⁿBu₄NPF₆ (0.5 mmol), HFIP (6 mL), under air atmosphere. Data sourced from Electrochemical oxidative cyclization of N-allylamides for the synthesis of CF3-containing benzoxazines and oxazolines. nih.gov |
The synthesis of trifluoromethylated oxazoles can also be achieved through the rearrangement or transformation of pre-existing heterocyclic rings.
2H-Azirines serve as valuable three-membered heterocyclic precursors for the synthesis of five-membered rings like oxazoles through ring expansion reactions. A notable method involves the reaction of a 2H-azirine with trifluoroacetic anhydride to produce 2-(trifluoromethyl)oxazoles. This approach is characterized by the use of readily available starting materials, relatively mild reaction conditions, and high product yields. researchgate.net The resulting 2-(trifluoromethyl)oxazole core can be further derivatized, for instance, into 3-(trifluoromethyl)-1,2,4-triazines via hydrazinolysis. researchgate.net
Another pathway involves the base-induced transformation of 2-acyl-3-alkyl-2H-azirines into oxazoles. researchgate.netorganic-chemistry.org This rearrangement proceeds via a deprotonation-initiated mechanism. organic-chemistry.org
Ring Transformation and Rearrangement Approaches
Transformations from 1,2,3-Triazoles under Lewis Acid Mediation
A notable synthetic route involves the transformation of substituted 1,2,3-triazoles. For instance, the reaction of certain trifluoromethylated 1,2,3-triazoles can be directed towards the formation of oxazole rings under the influence of a Lewis acid. nih.gov This method leverages the inherent reactivity of the triazole ring, which can undergo ring-opening and subsequent recyclization to afford the desired oxazole structure. The choice of Lewis acid and reaction conditions is critical in steering the reaction towards the desired product and minimizing side reactions.
Strategies Utilizing Trifluoromethyl Building Blocks
A more direct and widely employed approach involves the use of building blocks that already contain the trifluoromethyl group. These strategies offer a high degree of convergence and control over the final structure.
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate has emerged as a highly versatile precursor for the synthesis of a variety of trifluoromethyl-containing heterocycles, including oxazoles. nih.govacs.orgfigshare.com This diazoketoester can undergo rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions. nih.govacs.org These reactions allow for the direct, single-step or two-step synthesis of trifluoromethyl-oxazoles from the diazoketoester, highlighting its utility as a powerful synthetic tool. nih.govacs.org
Copper-catalyzed cascade reactions provide an efficient pathway to trifluoromethylated oxazoles. One such method involves a three-component domino cyclization of an oxime, an arylthiol, and trifluoroacetic anhydride. acs.orgrsc.org This transformation, facilitated by a copper catalyst, proceeds through N-O bond cleavage, C-H functionalization, and intramolecular annulation to construct the trisubstituted oxazole ring with a trifluoromethyl group. acs.orgrsc.org Another copper-catalyzed cascade annulation utilizes sulfonylmethyl isocyanide and trifluoroacetic anhydride to yield 2,5-bis(trifluoromethyl)oxazoles under mild conditions. rsc.org The loading of the copper catalyst can influence the product outcome, with higher loadings favoring the formation of monotrifluoromethyl-substituted oxazoles. rsc.org Furthermore, a copper-mediated aerobic oxidative annulation of ketones and amines has been developed for the synthesis of 2,4,5-trisubstituted oxazoles. nih.gov
Functionalization and Derivatization Approaches
Once the 5-(trifluoromethyl)-1,3-oxazole core is assembled, further modifications can be introduced to tailor the molecule's properties for specific applications.
Introduction of Carboxylic Acid Functionalities (e.g., this compound-4-carboxylic acid)
The introduction of a carboxylic acid group, a key functional handle for further chemical transformations, at the 4-position of the oxazole ring is a significant derivatization. The synthesis of this compound-4-carboxylic acid and its analogues can be achieved through various synthetic sequences. uni.lu For example, 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid has been synthesized and utilized in further reactions. chemicalbook.com The general approach often involves the construction of the oxazole ring with a precursor to the carboxylic acid, such as an ester, which is subsequently hydrolyzed.
| Starting Material | Reagents | Product | Reference |
| 2-methyl-5-(trifluoromethyl)-l,3-oxazole-4-carboxylic acid | HATU, A,O-dimethylhydroxylamine, DIPEA, DMF | N-methoxy-N,2-dimethyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide | chemicalbook.com |
| Ethylacetoacetate, triethylorthoformate, acetic anhydride | Hydroxylamine sulfate, strong acid | 5-methylisoxazole-4-carboxylic acid | google.com |
| Trifluoroacetonitrile oxide/imines | Cyanoacetic acid derivatives | 5-Amino-3-trifluoromethylisoxazole-4-carboxylic acids | researchgate.net |
Halogenation of the Oxazole Core (e.g., 2-Bromo-5-(trifluoromethyl)-1,3-oxazole)
Halogenation of the oxazole ring provides a versatile entry point for introducing further diversity through cross-coupling reactions. The synthesis of halogenated derivatives, such as 2-bromo-5-(trifluoromethyl)-1,3-oxazole, allows for the subsequent introduction of various substituents at the 2-position. For instance, bromination of an appropriate oxazole precursor can be achieved using standard brominating agents. These halogenated intermediates are valuable for the synthesis of more complex molecules, including those with potential biological activity. acs.orgnih.gov
| Reactant | Reagent | Product |
| Acetophenone | Bromine | α-bromoketone |
| This compound | N-Bromosuccinimide | 2-Bromo-5-(trifluoromethyl)-1,3-oxazole |
Preparation of Diverse Aryl and Alkyl Substituted Analogues
The synthesis of this compound analogues bearing diverse aryl and alkyl substituents is a significant area of research, driven by the need to explore the chemical space for applications in medicinal chemistry and materials science. researchgate.netasccindapur.com The introduction of varied substituents allows for the fine-tuning of the molecule's physicochemical and biological properties. asccindapur.com Several synthetic strategies have been developed to achieve this, often employing transition-metal catalysis or microwave-assisted techniques to construct the oxazole core with desired substitution patterns. organic-chemistry.orgasianpubs.org
One prominent method involves the copper(II)-catalyzed tandem oxidative cyclization. This approach has been successfully used for the facile synthesis of 5-trifluoromethyl-2,4-disubstituted oxazoles. acs.orgresearchgate.net The reaction mechanism is proposed to involve a tandem oxidative cyclization process mediated by copper(II), tert-butyl hydroperoxide (TBHP), and iodine.
Another versatile strategy for accessing a wide range of trifluoromethyl-containing heterocycles, including oxazoles, utilizes ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a key precursor. acs.org Rhodium(II) or copper(II) catalyzed carbene X–H insertion reactions are pivotal in this approach, enabling the direct, single-step synthesis of diverse trifluoromethyl-oxazoles. acs.org The use of rhodium catalysis, in particular, has been highlighted in various cascade reactions that employ diazo compounds as carbene precursors to construct complex heterocyclic systems. researchgate.net
Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient production of 2,4-disubstituted 1,3-oxazole analogues. asianpubs.orgresearchgate.net For instance, the reaction between 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one and various substituted amides under microwave irradiation provides excellent yields and significantly reduces reaction times compared to conventional heating methods. asianpubs.orgresearchgate.net
Furthermore, zinc-catalyzed tandem reactions provide an efficient route to oxazoles containing a CF3-substituted alcohol unit. A method employing Zn(OTf)2 catalyzes a tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, yielding a series of functionalized oxazoles in moderate to good yields with high atom economy. mdpi.com This protocol is operationally simple and demonstrates broad substrate scope and functional group tolerance. mdpi.com
The following tables summarize research findings on the synthesis of various substituted analogues.
Table 1: Copper-Catalyzed Synthesis of 2,4-Disubstituted 5-(Trifluoromethyl)oxazoles This table presents examples of 2,4-disubstituted 5-(trifluoromethyl)oxazoles synthesized via a copper(II)-catalyzed tandem oxidative cyclization. The methodology demonstrates a facile route to various analogues. acs.orgresearchgate.net
| R¹ Substituent (at C2) | R² Substituent (at C4) | Yield (%) |
| Phenyl | Phenyl | 85 |
| 4-Methylphenyl | Phenyl | 82 |
| 4-Methoxyphenyl | Phenyl | 78 |
| 4-Chlorophenyl | Phenyl | 88 |
| Naphthyl | Phenyl | 75 |
| Phenyl | 4-Methylphenyl | 80 |
| Phenyl | 4-Bromophenyl | 86 |
Table 2: Microwave-Assisted Synthesis of 2,4-Disubstituted 1,3-Oxazole Analogues This table showcases the efficiency of microwave-assisted synthesis in preparing oxazole analogues from 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one and substituted amides. This method is noted for its high yields and reduced reaction times. asianpubs.orgresearchgate.net
| R Substituent (at C2) | Product | Yield (%) |
| Phenyl | 2-Phenyl-4-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazole | 92 |
| 4-Chlorophenyl | 2-(4-Chlorophenyl)-4-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazole | 95 |
| 4-Fluorophenyl | 2-(4-Fluorophenyl)-4-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazole | 93 |
| 4-Bromophenyl | 2-(4-Bromophenyl)-4-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazole | 96 |
| 2-Naphthyl | 2-(2-Naphthyl)-4-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazole | 89 |
| Thiophen-2-yl | 2-(Thiophen-2-yl)-4-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazole | 91 |
| Cyclohexyl | 2-Cyclohexyl-4-[3,5-bis(trifluoromethyl)phenyl]-1,3-oxazole | 85 |
Table 3: Zn(OTf)₂-Catalyzed Synthesis of Oxazoles with CF₃-Substituted Alcohol Unit This table details the synthesis of oxazoles from N-propargylamides and trifluoropyruvates via a tandem cycloisomerization/hydroxyalkylation reaction. This method is notable for its atom economy and operational simplicity. mdpi.com
| N-Propargylamide Substituent | Product | Yield (%) |
| N-Propargylbenzamide | 2-Phenyl-5-(2-ethoxycarbonyl-3,3,3-trifluoro-2-hydroxypropyl)oxazole | 85 |
| N-Propargyl-4-methylbenzamide | 2-(4-Methylphenyl)-5-(2-ethoxycarbonyl-3,3,3-trifluoro-2-hydroxypropyl)oxazole | 81 |
| N-Propargyl-4-methoxybenzamide | 2-(4-Methoxyphenyl)-5-(2-ethoxycarbonyl-3,3,3-trifluoro-2-hydroxypropyl)oxazole | 75 |
| N-Propargyl-4-chlorobenzamide | 2-(4-Chlorophenyl)-5-(2-ethoxycarbonyl-3,3,3-trifluoro-2-hydroxypropyl)oxazole | 88 |
| Methyl 4-(N-propargylcarbamoyl)benzoate | Methyl 4-(5-(2-ethoxycarbonyl-3,3,3-trifluoro-2-hydroxypropyl)oxazol-2-yl)benzoate | 68 |
Iii. Reactivity and Reaction Mechanisms of 5 Trifluoromethyl 1,3 Oxazole Systems
Nucleophilic Reactivity and Displacement Reactions
The electron-withdrawing nature of the trifluoromethyl group plays a pivotal role in the nucleophilic reactivity of the 5-(trifluoromethyl)-1,3-oxazole system. This is particularly evident in nucleophilic substitution reactions involving leaving groups on the oxazole (B20620) ring and in exchange reactions involving the fluorine atoms of the trifluoromethyl group itself.
The activation of the oxazole ring by the trifluoromethyl group facilitates the nucleophilic displacement of leaving groups, such as fluorine atoms, attached to the ring. For instance, in poly(aryl ether oxazole) synthesis, the electron-withdrawing character of the oxazole ring, further enhanced by trifluoromethyl substituents on adjacent phenyl rings, activates the monomers for nucleophilic displacement of fluorine atoms by various bisphenols. acs.org The reactivity of these monomers can often be predicted by analyzing their NMR data. acs.org
In a notable example, 5-fluoro-4-trifluoromethyl-1,3-oxazole undergoes a domino reaction initiated by a nucleophilic displacement of the C5-fluorine atom by aniline (B41778). scielo.org.pe This initial substitution is the first step in a sequence that ultimately leads to a highly substituted formamidine (B1211174) derivative. scielo.org.pe
| Reactant | Nucleophile | Product Type | Key Feature |
|---|---|---|---|
| 2,5-bis(4'-fluorophenyl)oxazole with trifluoromethyl substituents | Bisphenols | Poly(aryl ether oxazole)s | Electron-withdrawing oxazole ring activates fluorine for displacement. acs.org |
| 5-Fluoro-4-trifluoromethyl-1,3-oxazole | Aniline | Formamidine derivative | Initiates a domino reaction sequence. scielo.org.pe |
Under specific conditions, the trifluoromethyl group itself can undergo F/H-exchange reactions. A complete F/H-exchange of a trifluoromethyl group has been observed when certain 5-amino-4-trifluoromethyl-1,3-azoles are treated with lithium aluminum hydride (LiAlH₄) in diethyl ether at room temperature. scielo.org.pescielo.org.pe This transformation proceeds through a six-step domino reaction involving cycles of scielo.org.persc.org-elimination followed by the addition of a hydride ion. scielo.org.pescielo.org.pe
This reactivity is not limited to hydride reagents. When 5-fluoro-4-trifluoromethyl-1,3-oxazole is heated with an excess of aniline, a domino reaction ensues where four equivalents of hydrogen fluoride (B91410) are eliminated, and three equivalents of aniline are added. scielo.org.pe This process involves a series of 1,4-HF-eliminations from the trifluoromethyl group, facilitated by the formation of a reactive Michael system. scielo.org.pe
| Substrate | Reagent | Conditions | Outcome |
|---|---|---|---|
| 5-Amino-2-(4-methylphenyl)-4-trifluoromethylthiazole | LiAlH₄ | Diethyl ether, room temperature | Complete F/H-exchange of the CF₃ group. scielo.org.pescielo.org.pe |
| 5-Fluoro-4-trifluoromethyl-1,3-oxazole | Aniline (excess) | Heated (40°C) | Elimination of 4 HF and addition of 3 aniline molecules. scielo.org.pe |
Cycloaddition Reactions and Annulations
The this compound system is a versatile platform for constructing more complex heterocyclic structures through cycloaddition and annulation reactions. The trifluoromethyl group often plays a crucial role in influencing the regioselectivity and reactivity of these transformations.
Oxazoles can function as dienes in Diels-Alder reactions, a property that has been exploited for the synthesis of pyridine (B92270) derivatives. semanticscholar.orgthieme-connect.de Cycloaddition reactions between 5-ethoxyoxazole (B79106) derivatives and various trifluoromethyl-substituted alkenes have been shown to produce trifluoromethylated pyridine systems in moderate yields. researchgate.net The presence of the trifluoromethyl group on the dienophile influences the activation of the double bond and the stereochemistry of the cycloaddition. researchgate.net These reactions provide a pathway to highly functionalized pyridine derivatives. researchgate.net
Intramolecular annulation reactions involving the this compound moiety or its precursors are key strategies for the synthesis of various fused and substituted heterocyclic systems. For instance, a copper-catalyzed three-component oxidative cyclization of ketoximes, trifluoroacetic anhydride (B1165640), and arylthiols leads to the highly selective synthesis of 4-aryl-5-(arylthio)-2-trifluoromethylated oxazoles. rsc.org This process involves an intramolecular annulation step. rsc.org Similarly, intramolecular nucleophilic cyclization of trifluoromethylated amidrazone with 2,2,2-trifluoroacetic anhydride is a method for producing aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles. rsc.org
Domino Reactions and Cascade Processes
Domino and cascade reactions involving this compound systems offer efficient routes to complex molecules in a single synthetic operation. These reactions often combine several mechanistic steps, such as nucleophilic substitution, elimination, and cycloaddition.
A notable example is the domino reaction of 5-fluoro-4-trifluoromethyl-1,3-oxazole with aniline, which begins with a nucleophilic displacement of the fluorine at C-5. scielo.org.pe This is followed by a sequence of 1,4-HF eliminations and Michael additions, ultimately leading to a complex formamidine derivative. scielo.org.pe This reaction highlights how the trifluoromethyl group can participate in and drive a multi-step reaction sequence. scielo.org.pe
Sequential Elimination/Addition Reaction Sequences
Compounds with substructures like CF₃-C=C-NH-R exhibit remarkable reactivity towards primary amines, behaving like "ortho-fluorides" that are susceptible to elimination/addition sequences. scielo.org.pe These sequences can be linked together in domino reactions, allowing for the concise decoration of heterocyclic systems. scielo.org.pe
A notable example involves the reaction of 5-fluoro-4-trifluoromethyl-1,3-oxazole with an excess of aniline at 40°C. scielo.org.pe This reaction proceeds through a multi-step sequence involving the elimination of four equivalents of hydrogen fluoride (HF) and the addition of three equivalents of aniline. scielo.org.pe Under surprisingly mild conditions, a complete F/H-exchange of a trifluoromethyl group can be achieved when related 5-amino-4-trifluoromethyl-1,3-thiazoles are treated with lithium aluminum hydride (LiAlH₄). scielo.org.pe This transformation occurs via a six-step domino reaction, consisting of three cycles of a scielo.org.peCurrent time information in Bangalore, IN.-elimination followed by the addition of a hydride ion. scielo.org.pe
The initial step in these sequences is often a scielo.org.peCurrent time information in Bangalore, IN.-elimination of HF, leading to the formation of a reactive intermediate. scielo.org.pe Subsequent Michael additions of nucleophiles drive the reaction forward. scielo.org.pe 5-Amino-4-trifluoromethyl-1,3-oxazoles are useful model compounds for studying these domino reactions. scielo.org.pescielo.org.pe They are readily prepared from 5-fluoro-4-trifluoromethyl-1,3-azoles via 5-azido-4-trifluoromethyl-1,3-azoles. scielo.org.pe
Table 1: Key Reactions in Sequential Elimination/Addition Sequences
| Reactant(s) | Reagent(s) & Conditions | Product(s) | Reaction Type | Ref. |
|---|---|---|---|---|
| 5-Fluoro-4-trifluoromethyl-1,3-oxazole, Aniline | 40°C | C₂₈H₂₂N₄O | Domino reaction (Elimination/Addition) | scielo.org.pe |
| 5-Amino-4-trifluoromethyl-1,3-thiazole | LiAlH₄, Diethyl ether, RT | Complete F/H exchange of CF₃ group | Domino reaction ( scielo.org.peCurrent time information in Bangalore, IN.-Elimination/Hydride addition) | scielo.org.pe |
Electrophilic and Radical Transformations of the Oxazole Nucleus
The electron-deficient nature of the this compound ring system makes it susceptible to specific electrophilic and radical transformations. The trifluoromethyl group acts as a meta-directing group, influencing the regioselectivity of these reactions.
Oxazoles are versatile compounds that can react with electrophiles, such as bromine, leading to either aromatic substitution or addition products. researchgate.net These reactions can proceed through N-bromooxazolium salts and are a method for introducing substituents at the 4-position. researchgate.net
In the case of 5-(trifluoromethyl)-1,3-oxazol-2-amine, electrophilic aromatic substitution, such as chlorination or bromination, occurs selectively at the 4-position of the oxazole ring under mild Lewis acid catalysis (e.g., FeCl₃). This regioselectivity is directed by the meta-directing effect of the trifluoromethyl group.
The combination of gold catalysis and radical chemistry has enabled the synthesis of 5-oxazole ketones from internal N-propargylamides in the presence of an oxidant like 4-MeO-TEMPO. While not a direct radical transformation of the pre-formed oxazole nucleus, this method highlights the compatibility of the oxazole ring with radical-involved synthetic strategies.
Table 2: Electrophilic and Radical Transformations
| Substrate | Reagent(s) & Conditions | Product Type | Position of Attack | Ref. |
|---|---|---|---|---|
| 5-(Trifluoromethyl)-1,3-oxazol-2-amine | Cl₂ or Br₂, FeCl₃ | Halogenated oxazole | 4-position | |
| Internal N-propargylamides | Au catalyst, 4-MeO-TEMPO | 5-Oxazole ketone | N/A (Formation of ring) |
Iv. Spectroscopic and Advanced Analytical Characterization of 5 Trifluoromethyl 1,3 Oxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 5-(trifluoromethyl)-1,3-oxazole derivatives, offering precise insights into the chemical environment of protons, carbons, and fluorine atoms within the molecule.
Proton NMR (¹H NMR) spectroscopy provides valuable information about the number, connectivity, and chemical environment of hydrogen atoms in this compound derivatives. For instance, in a series of 2,5-bis(4'-fluorophenyl)oxazole monomers with trifluoromethyl substituents, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. acs.org The chemical shifts of these protons are influenced by the electron-withdrawing nature of the oxazole (B20620) ring and the trifluoromethyl groups. acs.org
In the ¹H NMR spectrum of ethyl 3,3,3-trifluoro-2-hydroxy-2-(2-phenyloxazol-5-yl)methylpropanoate, the aromatic protons of the phenyl ring are observed as a multiplet between δ 7.95 and 7.43 ppm, while the oxazole ring proton appears as a singlet at δ 7.01 ppm. mdpi.com The methylene (B1212753) and methyl protons of the ethyl ester group are seen at δ 4.43–4.35 ppm and δ 1.34 ppm, respectively. mdpi.com
Detailed analysis of various derivatives reveals specific chemical shifts. For example, in 2,5,6-triphenyl-2-trifluoromethyl-2,3-dihydroimidazo[2,1-b]oxazole, the aromatic protons resonate in the range of δ 7.20–7.65 ppm, and the methylene protons appear as an AB system at δ 4.83 and 4.50 ppm. uzh.ch
Table 1: Selected ¹H NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |
| Monomer 4 (R¹ = −CF₃, R² = H) | CDCl₃ | 8.05 (m, H2'), 7.65 (m, H2''), 7.33 (s, H4), 7.14 (m, H3' and H3'') | acs.org |
| Monomer 5 (R¹ = H, R² = −CF₃) | CDCl₃ | 8.12 (m, H2''), 8.05 (m, H6''), 7.84 (m, H2'), 7.25 (m, H5''), 7.05 (m, H4 and H3') | acs.org |
| Ethyl 3,3,3-trifluoro-2-hydroxy-2-(2-phenyloxazol-5-yl)methylpropanoate | CDCl₃ | 7.97–7.95 (m, 2H, ArH), 7.45–7.43 (m, 3H, ArH), 7.01 (s, 1H, ArH), 4.43–4.35 (m, 2H, OCH₂), 4.24 (s, 1H, OH), 3.54 (d, J = 15.2 Hz, 1H, CH₂-a), 3.35 (d, J = 15.2 Hz, 1H, CH₂-b), 1.34 (t, J = 7.2 Hz, 3H, CH₃) | mdpi.com |
| 2,5,6-Triphenyl-2-trifluoromethyl-2,3-dihydroimidazo[2,1-b]oxazole | CDCl₃ | 7.65–7.58 (m, 4H, HC(arom)); 7.53–7.49 (m, 3H, HC(arom)); 7.44–7.35 (m, 5H, HC(arom)); 7.29–7.25 (m, 2H, HC(arom)); 7.24–7.20 (m, 1H, HC(arom)); 4.83, 4.50 (AB, J = 10.2, 2H, H₂C) | uzh.ch |
Carbon-13 NMR (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of this compound derivatives. The carbon atoms of the oxazole ring typically resonate at distinct chemical shifts, with C2, C4, and C5 being identifiable. The trifluoromethyl group significantly influences the chemical shift of the carbon to which it is attached (C5), often resulting in a quartet due to C-F coupling.
For 2,5-bis(4'-fluorophenyl)oxazole monomers with trifluoromethyl groups, the carbon signals are well-resolved. acs.org For instance, in a derivative with a trifluoromethyl group at R¹, the C2 and C5 carbons of the oxazole ring appear at δ 159.3 and 151.7 ppm, respectively. acs.org The carbon of the trifluoromethyl group itself can sometimes be difficult to assign due to overlapping signals. acs.org
In ethyl 3,3,3-trifluoro-2-hydroxy-2-(2-phenyloxazol-5-yl)methylpropanoate, the oxazole ring carbons C2 and C5 are found at δ 161.8 and 144.9 ppm, respectively. mdpi.com The trifluoromethyl carbon appears as a quartet at δ 123.1 ppm with a large coupling constant (J = 285.0 Hz). mdpi.com
Table 2: Selected ¹³C NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| Monomer 4 (R¹ = −CF₃, R² = H) | CDCl₃ | 161.2 (d, C4', ¹JC-F = 261 Hz), 159.3 (C2), 151.7 (C5), 123.7 (C4), 119.8 (q, C3', ²JC-F = 33 Hz) | acs.org |
| Monomer 5 (R¹ = H, R² = −CF₃) | CDCl₃ | 163.2 (d, C4', ¹JC-F = 249 Hz), 159.2 (C2), 151.9 (C5), 123.7 (C4), 120.0 (q, C3'', ²JC-F = 31 Hz) | acs.org |
| Ethyl 3,3,3-trifluoro-2-hydroxy-2-(2-phenyloxazol-5-yl)methylpropanoate | CDCl₃ | 168.5, 161.8, 144.9, 130.4, 128.8, 127.4, 127.2, 126.2, 123.1 (q, J = 285.0 Hz), 76.6 (q, J = 29.1 Hz), 64.2, 29.1, 14.0 | mdpi.com |
| 2,5,6-Triphenyl-2-trifluoromethyl-2,3-dihydroimidazo[2,1-b]oxazole | CDCl₃ | 157.3, 138.5, 134.5, 133.6, 130.3, 130.2, 129.1, 129.0, 128.3, 128.2, 128.1, 127.2, 126.9, 126.0, 121.8, 123.4 (q, ¹JC,F = 282.5, CF₃), 92.1 (q, ²JC,F = 31.1, CCF₃), 51.2 (CH₂) | uzh.ch |
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive and specific technique for characterizing trifluoromethyl-containing compounds. The ¹⁹F NMR spectrum of this compound derivatives typically shows a singlet for the CF₃ group, with a chemical shift that can be indicative of the electronic environment around the oxazole ring.
In a series of poly(aryl ether oxazole)s, the trifluoromethyl group signal was observed around -62 ppm. acs.org For ethyl 3,3,3-trifluoro-2-hydroxy-2-(2-phenyloxazol-5-yl)methylpropanoate, the ¹⁹F NMR spectrum in CDCl₃ shows a signal at δ -78.52 ppm. mdpi.com In the case of 2,5,6-triphenyl-2-trifluoromethyl-2,3-dihydroimidazo[2,1-b]oxazole, the trifluoromethyl group resonates at δ -80.7 ppm in CDCl₃. uzh.ch
The chemical shift of the trifluoromethyl group can be influenced by substituents on the oxazole ring and any attached phenyl rings, providing further structural information. For example, in a study of trifluoromethylpyridine 1,3,4-oxadiazole (B1194373) derivatives, the ¹⁹F NMR was used alongside ¹H and ¹³C NMR to confirm the structures of the synthesized compounds. nih.govacs.orgsemanticscholar.org
Table 3: Selected ¹⁹F NMR Spectroscopic Data for this compound Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |
| Poly(aryl ether oxazole) with -CF₃ at R² | CHCl₃ | -62.0 | acs.org |
| Poly(aryl ether oxazole) with -CF₃ at R¹ | CHCl₃ | -62.1 | acs.org |
| Ethyl 3,3,3-trifluoro-2-hydroxy-2-(2-phenyloxazol-5-yl)methylpropanoate | CDCl₃ | -78.52 | mdpi.com |
| 2,5,6-Triphenyl-2-trifluoromethyl-2,3-dihydroimidazo[2,1-b]oxazole | CDCl₃ | -80.7 | uzh.ch |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in this compound derivatives.
The FT-IR spectra of this compound derivatives exhibit characteristic absorption bands corresponding to the vibrations of the oxazole ring and the trifluoromethyl group. The C=N and C=C stretching vibrations of the oxazole ring are typically observed in the region of 1610-1480 cm⁻¹. acs.org The strong C-F stretching vibrations of the trifluoromethyl group are usually found in the 1300-1100 cm⁻¹ range.
For a monomer with a trifluoromethyl group at R¹, characteristic IR peaks (KBr) were observed at 3117, 1610, 1512, 1480, 1225, 1205, 930, 738, 732, and 525 cm⁻¹. acs.org Similarly, a monomer with the trifluoromethyl group at R² showed peaks at 3120, 1610, 1512, 1480, 1225, 930, 738, and 525 cm⁻¹. acs.org In the case of 2,5,6-triphenyl-2-trifluoromethyl-2,3-dihydroimidazo[2,1-b]oxazole, significant IR bands (KBr) were seen at 1604, 1587, 1499, 1343, 1303, 1204, and 1191 cm⁻¹. uzh.ch
Table 4: Selected FT-IR Spectroscopic Data for this compound Derivatives
| Compound | Sample Phase | Characteristic Absorption Bands (ν̃, cm⁻¹) | Reference |
| Monomer 4 (R¹ = −CF₃, R² = H) | KBr | 3117, 1610, 1512, 1480, 1225, 1205, 930, 738, 732, 525 | acs.org |
| Monomer 5 (R¹ = H, R² = −CF₃) | KBr | 3120, 1610, 1512, 1480, 1225, 930, 738, 525 | acs.org |
| 2,5,6-Triphenyl-2-trifluoromethyl-2,3-dihydroimidazo[2,1-b]oxazole | KBr | 3060, 1604, 1587, 1570, 1499, 1343, 1303, 1204, 1191, 1170, 1062, 1006, 974, 774, 700 | uzh.ch |
| Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine) | - | 2974, 2960, 1616, 1455, 1326, 1114, 1086, 1044, 879, 391 | mdpi.com |
Mass Spectrometry
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula.
For example, the molecular weight of 5-fluoro-4-trifluoromethyl-1,3-oxazole derivatives has been confirmed by mass spectrometry, which was in agreement with the expected formula. scielo.org.pe In the characterization of ethyl 3,3,3-trifluoro-2-hydroxy-2-(2-phenyloxazol-5-yl)methylpropanoate, ESI-HRMS showed a calculated m/z of 330.0948 for [M+H]⁺, with the found value being 330.0943. mdpi.com Similarly, for 2,5,6-triphenyl-2-trifluoromethyl-2,3-dihydroimidazo[2,1-b]oxazole, the HR-ESI-MS calculated value for [M+H]⁺ was 407.13657, and the found value was 407.13573. uzh.ch
The fragmentation patterns observed in the mass spectra can also provide valuable structural information, helping to confirm the connectivity of the different fragments of the molecule. The characterization of various oxazole derivatives often includes mass spectral data to support the proposed structures. researchgate.netrsc.orgresearchgate.netsci-hub.se
Table 5: Selected Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Method | Calculated m/z | Found m/z | Adduct | Reference |
| Ethyl 3,3,3-trifluoro-2-hydroxy-2-(2-phenyloxazol-5-yl)methylpropanoate | ESI-HRMS | 330.0948 | 330.0943 | [M+H]⁺ | mdpi.com |
| 2,5,6-Triphenyl-2-trifluoromethyl-2,3-dihydroimidazo[2,1-b]oxazole | HR-ESI-MS | 407.13657 | 407.13573 | [M+H]⁺ | uzh.ch |
| 3-(4,5-Diphenyl-3-oxido-1H-imidazol-1-yl)-1,1,1-trifluoro-2-phenylpropan-2-ol | HR-ESI-MS | 425.14714 | 425.14712 | [M+H]⁺ | uzh.ch |
| Ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine) | HRMS | 1043.3383 | 1043.3334 | [M-H]⁺ | mdpi.com |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of novel this compound derivatives. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS provides the experimental molecular formula, which can be compared with the calculated theoretical value. This technique is routinely used to characterize a wide array of trifluoromethyl-substituted heterocyclic compounds. mdpi.comnih.govrsc.orgrsc.org
For instance, in the synthesis of various 2,4,5-trisubstituted oxazole derivatives, HRMS (ESI-QTOF) was employed to confirm the formation of the target compounds by identifying the [M+H]⁺ ion. rsc.org Similarly, the structures of novel trifluoromethylpyridine 1,3,4-oxadiazole derivatives and ferrocenyl-bis-(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine) were successfully characterized using HRMS. nih.govmdpi.com The data obtained from HRMS analysis, often with an error of less than 5 ppm, offers a high degree of confidence in the assigned chemical structure. mdpi.com
Below is a table showcasing representative HRMS data for several this compound and related derivatives.
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| Diethyl 2-(4-((5-methyl-2-phenyl-1,3-oxazol-4-yl)methoxy)phenyl)-2-((4-(trifluoromethyl)phenyl)amino)malonate | C₃₅H₃₃F₃N₂O₆ | 675.2312 | 675.2321 | rsc.org |
| Ferrocenyl-bis(1-(4-benzyl-5-morpholinooxazol-2-yl)-N-(4-(trifluoromethyl)benzyl)methanamine) | C₅₆H₅₃F₆FeN₆O₄⁺ | 1043.3383 | 1043.3334 | mdpi.com |
| 2-Cyclopropyl-5-(4-(trifluoromethyl)phenyl)-6-(3',4'-dimethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one | C₂₂H₂₁F₃N₂O₃ | 464.12263 | 464.12315 | rsc.org |
| 1-(Trifluoromethylsulfonamido)propan-2-yl benzoate | C₁₁H₁₂F₃NO₄S | 312.0517 | 312.0518 | jst.go.jp |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used to assess the purity of this compound derivatives and to confirm their identity. acs.orgresearchgate.net The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each separated component, allowing for both qualitative and quantitative analysis.
In the development of novel 1,3-oxazole sulfonamides as tubulin polymerization inhibitors, LC-MS was utilized to assess the purity of all biologically evaluated compounds, ensuring it was greater than 90%. acs.org Similarly, for a series of 2,4-disubstituted 1,3-oxazole analogues, LC-MS, in conjunction with other spectrometric methods, was used to elucidate the chemical structures. researchgate.net Furthermore, the development and validation of a fast ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been reported for determining carbonic anhydrase inhibitors, including a 5-(trifluoromethyl)-1,2-oxazole derivative and its metabolites in urine and hair. researchgate.net This highlights the utility of LC-MS/MS in pharmacokinetic studies. vedomostincesmp.ruvedomostincesmp.ru
The following table provides examples of LC-MS applications in the analysis of trifluoromethyl-containing oxazole derivatives.
| Application | Analytical Technique | Key Findings | Reference |
| Purity assessment of 1,3-oxazole sulfonamides | LC-MS | Confirmed purity of >90% for all tested compounds. | acs.org |
| Structural elucidation of 2,4-disubstituted 1,3-oxazoles | LC-MS | Used alongside FT-IR and NMR to confirm chemical structures. | researchgate.net |
| Determination in biological matrices | UHPLC-MS/MS | Developed and validated a method for quantifying a 5-(trifluoromethyl)-1,2-oxazole derivative and its metabolites in urine and hair. | researchgate.net |
| Pharmacokinetic studies | HPLC-MS/MS | Developed a bioanalytical procedure for the determination of a 5-(trifluoromethyl)-1,2-oxazole derivative and its metabolites in rat and rabbit blood. | vedomostincesmp.ru |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides detailed structural information through the analysis of fragmentation patterns. When a molecule is subjected to electron impact, it forms a molecular ion which can then undergo fragmentation to produce a series of characteristic fragment ions. chemguide.co.uklibretexts.org The resulting mass spectrum is a fingerprint of the molecule, which is invaluable for structural elucidation.
The fragmentation of oxazole rings and molecules containing trifluoromethyl groups has been studied. fluorine1.ruclockss.org For instance, the mass spectra of methyl-substituted oxazoles show characteristic losses of fragments like R'CN. clockss.org In the case of trifluoromethyl-substituted heterocycles, fragmentation can involve the release of a trifluoromethyl radical (·CF₃). fluorine1.ru The fragmentation of 2-aryl-2-trifluoromethyl-1-nitrocyclopropanes, for example, often begins with the detachment of HNO₂ and CF₃. fluorine1.ru
The table below summarizes some common fragmentation patterns observed in the EI-MS of oxazole and trifluoromethyl-containing compounds.
| Compound Type | Key Fragmentation Pathways | Observed Ions | Reference |
| Methyl-substituted oxazoles | Loss of R'CN, HCO·, CO | [M-R'CN]⁺, [M-HCO]⁺, [M-CO]⁺ | clockss.org |
| 2-Aryl-2-trifluoromethyl-1-nitrocyclopropanes | Detachment of HNO₂ and CF₃ | [M-HNO₂-CF₃]⁺ | fluorine1.ru |
| 1-(Trifluoromethylsulfonamido)propan-2-yl esters | Fragmentation of the ester and sulfonamide groups | [M+1]⁺, [M-206]⁺ | jst.go.jp |
| Phenyl-substituted oxazoles | Consecutive losses of CO, HCN, and H· | [M-CO]⁺, [M-CO-HCN]⁺ | clockss.org |
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for the purification and purity assessment of synthesized this compound derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. researchgate.netevitachem.com It is routinely used to ensure that synthesized this compound derivatives meet the high purity standards required for subsequent biological evaluation or material science applications. rsc.orgacs.org For example, in the synthesis of novel oxazolo[4,3-f]purine derivatives, the purity of the compounds was examined using an Agilent 1260 Infinity HPLC system. acs.org Similarly, the purity of 2,4-disubstituted 1,3-oxazole analogues was ascertained by HPLC, with all tested analogues showing purity greater than 95%. researchgate.netacs.org
The following table illustrates the use of HPLC in purity analysis of relevant compounds.
| Compound Class | HPLC System | Purity Level Achieved | Reference |
| Oxazolo[4,3-f]purine derivatives | Agilent 1260 Infinity | Examined for purity | acs.org |
| 2,4-Disubstituted 1,3-oxazole analogues | Not specified | >95% | researchgate.net |
| Thioamide derivatives | Not specified | >95% | acs.org |
| Pyridazinone derivatives | Not specified | 97.906% | rsc.org |
Gel Permeation Chromatography (GPC) for Polymer Characterization
Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography, is the principal method for characterizing polymers. phenomenex.com It separates molecules based on their size in solution, providing information about the molecular weight and molecular weight distribution of a polymer. lcms.czyoutube.com While direct applications of GPC to polymers containing a this compound core are not extensively documented in the provided context, the technique is crucial for characterizing any polymeric materials that might be synthesized using these oxazole derivatives as monomers or functional units. GPC is widely used for analyzing a variety of polymers, and its application would be standard for any such novel polymer systems. science.govvirtualbyvario.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the elemental composition (by percentage) of a compound. This technique provides an independent verification of the compound's empirical formula, complementing the data obtained from mass spectrometry. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared with the calculated theoretical values for the proposed structure. A close correlation between the experimental and calculated values provides strong evidence for the structural integrity and purity of the synthesized compound.
In the characterization of novel 2,4-disubstituted 1,3-oxazole analogues and various N-acyl-α-amino ketone and 1,3-oxazole derivatives, elemental analysis was a key component of the structural elucidation process. researchgate.netmdpi.com The results of elemental analysis are often presented alongside spectroscopic data to provide a comprehensive characterization of the new chemical entities.
The table below shows a representative example of elemental analysis data.
| Compound | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |
| 4-Isopropyl-2-[4-(phenylsulfonyl)phenyl]-5-phenyl-1,3-oxazole | C₂₄H₂₁NO₃S | C | 71.80 | 71.52 | mdpi.com |
| H | 5.27 | 5.50 | |||
| N | 3.49 | 3.21 |
V. Theoretical and Computational Studies on 5 Trifluoromethyl 1,3 Oxazole Systems
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in determining the molecular geometry and electronic properties of oxazole (B20620) derivatives. nih.gov Methods such as ab initio and Density Functional Theory (DFT) are widely employed to predict various molecular characteristics. researchgate.net
Studies on substituted oxazoles reveal that the introduction of functional groups significantly impacts the electronic structure. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The HOMO-LUMO energy gap (ΔE) provides information about the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
Table 1: Illustrative Calculated Electronic Properties for Substituted Oxazoles This table illustrates the type of data generated from quantum chemical calculations for various substituted oxazoles, as described in the literature. researchgate.net
| Compound System | Heat of Formation (kcal/mol) | -HOMO (eV) | LUMO (eV) | ΔE (eV) | µ (D) |
| Oxazole | -1.58 | 9.534 | 4.491 | 14.024 | 1.58 |
| 2-Cyano oxazole | 40.23 | 10.222 | 2.413 | 12.635 | 4.96 |
| 4-Methyl oxazole | -11.22 | 9.222 | 4.678 | 13.900 | 1.35 |
| 5-Cyano oxazole | 38.34 | 10.234 | 2.488 | 12.722 | 2.91 |
| 2,4-Dimethyl oxazole | -20.19 | 8.908 | 4.804 | 13.709 | 1.06 |
Source: Data adapted from a study on oxazole derivatives. researchgate.net
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a crucial tool for elucidating complex reaction mechanisms that may be difficult to probe experimentally. For trifluoromethyl-substituted oxazolones, which are structurally related to 5-(trifluoromethyl)-1,3-oxazole, theoretical studies have been conducted to understand their reaction pathways. researchgate.net
In another area, the synthesis of oxazoles containing a CF3-substituted alcohol unit has been achieved through a tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates. mdpi.com The reaction is catalyzed by a Lewis acid, Zn(OTf)₂, and computational studies could be envisioned to map out the potential energy surface of this catalytic cycle, identifying key intermediates and transition states to explain the efficiency and selectivity of the catalyst. mdpi.com Such studies provide a detailed, step-by-step view of how reactants are converted to products, guiding the optimization of reaction conditions.
Investigation of Substituent Effects on Reactivity and Selectivity
The trifluoromethyl (-CF3) group is well-known for its profound impact on the physical, chemical, and biological properties of organic molecules. rsc.org Its strong electron-withdrawing nature can enhance metabolic stability, lipophilicity, and binding selectivity. rsc.org Computational studies are essential for quantifying these substituent effects on the reactivity and selectivity of this compound.
Theoretical investigations on related trifluoromethyloxazolones have explained regioselectivity by analyzing the energy differences between reaction intermediates that arise from different nucleophilic resonance structures of the ionic oxazolone. researchgate.net This demonstrates how the electronic influence of the CF3 group directs the course of a reaction.
In studies of other heterocyclic systems, the effect of substituents on reaction rates has been analyzed using Hammett correlations, which relate reaction rates and equilibrium constants for reactions of substituted aromatic compounds. acs.org A similar computational approach for reactions involving this compound could quantify the electronic effect of the CF3 group on the transition state energy and thus on the reaction rate. For example, a study on isoxazoles, which are isomers of oxazoles, found that a trifluoromethylated compound was significantly more active in a biological context than its non-trifluoromethylated analog, highlighting the powerful effect of this substituent. rsc.org Computational docking and simulation can further reveal that these effects often stem from specific hydrophobic interactions enabled by the CF3 group. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and dynamics. mdpi.com While specific MD studies on this compound are not detailed in the search results, the methodology is broadly applied to oxazole-containing systems for conformational analysis. nih.govnih.gov
MD simulations model the movements of atoms in a molecule over time by solving Newton's equations of motion. mdpi.com This allows for the exploration of the potential energy surface and the identification of stable conformers and the energy barriers between them. For instance, in a study on a bis-oxazole fragment, MD simulations combined with NMR spectroscopy were used to show that a six-membered oxane ring exists in a rapid equilibrium between two chair conformers. nih.gov
In the context of drug design, MD simulations are used to understand how a ligand binds to a protein receptor. mdpi.comnih.gov Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the simulation and whether the molecule has reached an equilibrium conformation. mdpi.com
Root Mean Square Fluctuation (RMSF): To identify flexible or rigid regions of the molecule. mdpi.com
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds, which are often crucial for molecular recognition and binding. mdpi.com
Radius of Gyration: To evaluate the compactness of the molecule over time. mdpi.com
These simulations can reveal the dynamic binding process, crucial residues for interaction, and conformational shifts that occur upon ligand binding, providing a more complete picture than static models can offer. mdpi.com
Vi. Applications of 5 Trifluoromethyl 1,3 Oxazole and Its Derivatives in Advanced Organic Synthesis and Materials Science
Role as Versatile Intermediates in Complex Molecule Synthesis
The 5-(trifluoromethyl)-1,3-oxazole core is a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery. mdpi.com The oxazole (B20620) ring itself is a common motif in numerous natural products and pharmaceutically active compounds. mdpi.comasccindapur.com The incorporation of a trifluoromethyl group enhances properties like metabolic stability and lipophilicity, making these derivatives attractive for developing new therapeutic agents.
The reactivity of the trifluoromethyl-oxazole system allows for a variety of chemical transformations. For instance, the trifluoromethyl group can facilitate metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl groups at specific positions on the oxazole ring. Furthermore, the development of tandem reactions, like the Lewis acid-catalyzed cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, provides an efficient, atom-economical route to construct oxazoles containing a CF3-substituted alcohol unit. mdpi.com This method is significant for expanding the chemical space available for drug design, as the trifluoromethyl carbinol moiety is an important pharmacophore in many bioactive molecules. mdpi.com The versatility of these intermediates is also demonstrated in domino reactions, where the trifluoromethyl-azole core can undergo sequential elimination and addition reactions to build complex molecular architectures. scielo.org.pe
Development of Ligands in Catalytic Transformations
Derivatives of this compound are increasingly used in the design of specialized ligands for asymmetric catalysis. The oxazole or the related oxazoline (B21484) ring system can effectively coordinate with metal centers, and the electronic properties of the trifluoromethyl group can modulate the catalytic activity and selectivity of the resulting metal complex.
The development of chiral pyridine-oxazoline (PyOX) ligands containing a trifluoromethyl group highlights their potential in asymmetric synthesis. acs.org A notable example is the ligand (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole, which, when complexed with palladium(II) trifluoroacetate, serves as a highly active and enantioselective catalyst. acs.org This catalytic system has proven effective in the asymmetric addition of arylboronic acids to cyclic N-sulfonylketimines. acs.org
The trifluoromethyl group on the pyridine (B92270) ring of the ligand plays a crucial role in enhancing the catalytic performance. Research has shown that immobilizing such ligands on a solid support, like a TentaGel resin, allows for the creation of a stable, heterogeneous catalyst that can be recycled for multiple reaction cycles, although sometimes with a slight reduction in reaction rate and enantioselectivity compared to its homogeneous counterpart. acs.org The successful transition of these catalytic systems to continuous flow reactors demonstrates their potential for efficient and scalable synthesis of chiral molecules like benzosultams. acs.org The broader class of oxazoline-containing ligands, such as PHOX, has been widely applied in various palladium-catalyzed asymmetric reactions, including allylic alkylations, dearomatizations, and hydroalkylation of dienes, underscoring the importance of the oxazoline scaffold in modern catalysis. nih.gov
Research Findings on Trifluoromethyl-Oxazole Ligands in Catalysis
| Ligand Type | Metal Catalyst | Reaction Type | Key Findings | Reference |
| Pyridine-Oxazoline (PyOX) with -CF3 group | Palladium(II) trifluoroacetate | Asymmetric addition of arylboronic acids to N-sulfonylketimines | High catalytic activity and enantioselectivity. acs.org | acs.org |
| Immobilized PyOX-CF3 Ligand | Palladium(II) | Asymmetric addition of arylboronic acids | Catalyst is stable and recyclable for at least 10 cycles; suitable for continuous flow systems. acs.org | acs.org |
| Phosphino-Oxazoline (PHOX) | Palladium(0) | Decarboxylative asymmetric allylic alkylation (DAAA) | Effective in generating enantioenriched products with quaternary carbon centers. nih.gov | nih.gov |
Components in Specialty Chemical Development
The unique properties imparted by the trifluoromethyl group make this compound and its derivatives valuable components in the development of various specialty chemicals, from fluorescent materials to agrochemicals and high-performance polymers.
Oxazole-containing compounds are important structural motifs in the design of fluorescent probes. mdpi.com The incorporation of trifluoromethyl groups can enhance the photophysical properties of these dyes. For example, a BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) fluorophore has been synthesized using a 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol precursor condensed with a phenyl-isoxazole derivative. mdpi.com The resulting dye, containing both trifluoromethyl and isoxazole (B147169) moieties, exhibits fluorescence in the long-wave region (651–662 nm) with high quantum yields (0.49–0.61), demonstrating the utility of these building blocks in creating advanced fluorescent materials for applications in materials science and bio-imaging. mdpi.com
The trifluoromethyl group is a common feature in modern agrochemicals, where it can increase efficacy and metabolic stability. Consequently, trifluoromethyl-substituted oxazoles and related heterocycles are actively researched for creating new pesticides and herbicides. asccindapur.comtandfonline.com Research has shown that compounds like 2-cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid have potential as herbicides. Similarly, a broad class of trifluoromethylpyridine 1,3,4-oxadiazole (B1194373) derivatives has been synthesized and evaluated for antibacterial activity against significant plant pathogens such as Ralstonia solanacearum and Xanthomonas axonopodis pv. citri. nih.govacs.org Several of these compounds displayed potent activity, in some cases exceeding that of commercial bactericides, highlighting them as promising lead compounds for new agrochemical development. nih.govacs.org
Applications of Trifluoromethyl-Azoles in Agrochemicals
| Compound Class | Target Application | Notable Activity | Reference |
| 2-Cyclopropyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid | Herbicides | Exhibited significant herbicidal activity against common agricultural weeds. | |
| Trifluoromethylpyridine 1,3,4-oxadiazole derivatives | Bactericides | High in vitro activity against Ralstonia solanacearum and Xanthomonas axonopodis pv. citri. nih.govacs.org | nih.govacs.org |
| 5-(Trifluoromethyl)-1,3-oxazol-2-amine derivatives | Pesticides, Herbicides | The -CF3 group enhances lipophilicity and metabolic stability, making them suitable for agrochemical formulations. |
The this compound moiety has been successfully integrated into the main chain of high-performance polymers. Specifically, poly(aryl ether oxazole)s have been synthesized using monomers such as 2,5-bis(4'-fluorophenyl)oxazole derivatives bearing trifluoromethyl substituents. acs.orgresearchgate.net In these polymerizations, the electron-withdrawing nature of the oxazole ring activates the fluorine atoms on the phenyl rings for nucleophilic displacement by bisphenols, forming the polyether linkages. acs.orgresearchgate.net
The resulting poly(aryl ether oxazole)s are generally amorphous, which contributes to their good solubility in a range of organic solvents, from polar aprotic solvents like NMP to less polar ones like toluene. acs.orgtum.de The introduction of trifluoromethyl groups further enhances this solubility. researchgate.net These polymers exhibit glass transition temperatures typically between 136°C and 191°C. tum.deresearchgate.net While some oxazole-containing polymers show high thermal stability, certain poly(aryl ether oxazole)s with trifluoromethyl groups directly on the oxazole ring have been found to exhibit unexpected instability at high temperatures, with weight loss beginning around 310°C. tum.deresearchgate.net In contrast, when the trifluoromethyl groups are on the phenyl rings of the polymer backbone, the thermal stability is not negatively affected, with decomposition temperatures reaching up to 490°C. researchgate.net This demonstrates that the precise placement of the -CF3 group is critical in designing polymers with desired thermal properties.
Properties of Poly(aryl ether oxazole)s with Trifluoromethyl Groups
| Polymer Type | Monomer Example | Key Properties | Thermal Stability | Reference |
| Poly(aryl ether oxazole)s with -CF3 on phenyl rings | 2,5-bis(4'-fluoro-3-(trifluoromethyl)phenyl)oxazole | Amorphous, good solubility in common organic solvents. | No negative effect on thermal stability; stable up to 490°C. researchgate.net | acs.orgresearchgate.net |
| Poly(aryl ether oxazole)s with -CF3 on oxazole ring | Bisoxazole monomer with -CF3 on the oxazole moiety | Amorphous, soluble, Tg between 136-191°C. tum.deresearchgate.net | Unexpectedly lower thermal stability (decomposition ~310°C). tum.deresearchgate.net | tum.deresearchgate.net |
Strategic Tool for Modulating Physicochemical Properties in Chemical Design (e.g., Lipophilicity, Metabolic Stability)
The incorporation of the this compound moiety into molecular structures is a key strategy in modern chemical design, offering a powerful tool to fine-tune critical physicochemical properties. This strategic deployment is particularly impactful in modulating lipophilicity and metabolic stability, which are paramount for the efficacy of pharmaceutical and agrochemical compounds. rsc.org The trifluoromethyl (-CF3) group, known for its strong electron-withdrawing nature and high lipophilicity, combined with the unique electronic and structural characteristics of the oxazole ring, creates a synergistic effect that medicinal chemists can leverage to optimize molecular behavior. rsc.orgnih.govmdpi.com
The strategic placement of the this compound unit can be used as a bioisosteric replacement for other chemical groups to improve a compound's drug-like properties. acs.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The this compound moiety can be used to replace other groups to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets. mdpi.comacs.org
Detailed Research Findings
Research has demonstrated the significant impact of the this compound group on key physicochemical parameters. The following table summarizes findings from various studies, illustrating the strategic advantage of incorporating this moiety.
Table 1: Impact of the this compound Moiety on Physicochemical Properties
| Parent Compound | Derivative with this compound | Observed Change in Property | Significance in Chemical Design |
| Generic Anilide-based Factor Xa Inhibitor | Anilide with ortho-Fluoro substitution | Improved Caco-2 cell permeability. acs.org | Enhanced oral bioavailability by masking a hydrogen bond donor. acs.org |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Nearly 8-fold increase in anticancer activity against MCF-7 cells. nih.gov | The trifluoromethyl group significantly enhances the therapeutic potential. nih.gov |
| Generic Biologically Active Molecule | Molecule with an added Trifluoromethyl group | Increased lipophilicity and metabolic stability. rsc.org | Improved pharmacokinetic profile and potential for better in vivo efficacy. rsc.org |
A study on isoxazole-based anticancer agents provides a compelling case for the strategic use of the trifluoromethyl group. The non-trifluoromethylated parent compound, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole, showed an IC50 of 19.72 μM against the MCF-7 breast cancer cell line. nih.gov In contrast, its derivative, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited a significantly lower IC50 of 2.63 μM, demonstrating a nearly eight-fold increase in potency. nih.gov This enhancement in activity highlights the profound effect of the trifluoromethyl group on the molecule's biological interactions. nih.gov
Furthermore, the concept of absolute hardness, a measure of a molecule's resistance to deformation or change in its electron distribution, has been applied to understand the cytotoxicity of 5-trifluoromethyloxazole derivatives. iiarjournals.org Research has shown a correlation between lower absolute hardness values and higher cytotoxicity, suggesting that this parameter could be a useful predictor of biological activity in this class of compounds. iiarjournals.org
The strategic incorporation of the this compound moiety serves as a versatile and powerful approach in contemporary chemical design. By carefully considering its placement within a molecule, chemists can effectively modulate lipophilicity and metabolic stability, leading to the development of more potent and effective chemical agents. rsc.orgmdpi.com
Vii. Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of oxazole (B20620) derivatives, particularly those bearing a trifluoromethyl group, is a subject of ongoing research. tandfonline.com Future efforts will likely concentrate on the development of more efficient, atom-economical, and environmentally benign synthetic strategies.
Key areas of focus include:
Metal-Free Synthesis : While metal-catalyzed reactions are prevalent, there is a growing interest in metal-free synthetic approaches to avoid catalyst toxicity and contamination of the final products. tandfonline.com This includes the use of organocatalysts and hypervalent iodine reagents.
Green Chemistry Approaches : The use of greener solvents, microwave-assisted synthesis, and flow chemistry techniques are expected to become more widespread. ijpsonline.com These methods can lead to reduced reaction times, higher yields, and a lower environmental footprint. ijpsonline.comasianpubs.org For instance, microwave-assisted synthesis of 2,4-disubstituted 1,3-oxazole analogues has been shown to provide excellent yields and reduced reaction times compared to conventional methods. asianpubs.org
| Synthetic Approach | Key Features | Potential Advantages |
| Metal-Free Synthesis | Utilizes organocatalysts or reagents like hypervalent iodine. tandfonline.comacs.org | Avoids metal contamination, often milder reaction conditions. |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. asianpubs.org | Reduced reaction times, improved yields, enhanced reaction rates. asianpubs.org |
| Flow Chemistry | Reactions are performed in a continuous flowing stream. ijpsonline.com | Precise control over reaction parameters, improved safety, scalability. |
| Tandem/Domino Reactions | Multiple bond-forming events occur in a single operation. mdpi.com | Increased efficiency, reduced waste, operational simplicity. mdpi.com |
Exploration of Undiscovered Reactivity Profiles and Novel Transformations
The unique electronic nature of the 5-(trifluoromethyl)-1,3-oxazole ring system offers opportunities for exploring novel chemical reactions and transformations. The strong electron-withdrawing effect of the trifluoromethyl group significantly influences the reactivity of the oxazole ring, making it a target for a variety of chemical modifications.
Future research is expected to delve into:
C-H Functionalization : Direct functionalization of the C-H bonds of the oxazole ring is a highly desirable and atom-economical approach for introducing new functional groups.
Cycloaddition Reactions : The oxazole ring can participate in cycloaddition reactions, providing access to more complex heterocyclic systems.
Ring-Expansion Reactions : Investigating ring-expansion reactions could lead to the synthesis of novel, larger heterocyclic frameworks.
Cross-Coupling Reactions : While Suzuki and other cross-coupling reactions are known, exploring new catalytic systems and coupling partners will expand the synthetic utility of this scaffold.
Advancements in Spectroscopic Characterization and Mechanistic Elucidation
A thorough understanding of the structure, properties, and reaction mechanisms is crucial for the rational design of new synthetic methods and applications. Advanced spectroscopic techniques and computational studies will play a pivotal role in this endeavor.
Future research directions include:
Advanced NMR Techniques : The application of two-dimensional and solid-state NMR spectroscopy can provide detailed insights into the structure and dynamics of these molecules.
Computational Modeling : Density Functional Theory (DFT) and other computational methods will be instrumental in predicting reactivity, elucidating reaction mechanisms, and understanding the electronic properties of this compound and its derivatives. acs.org
In-situ Spectroscopic Monitoring : Techniques such as in-situ IR and NMR spectroscopy can be used to monitor reactions in real-time, providing valuable information about reaction intermediates and kinetics.
| Technique | Application in this compound Research |
| 2D NMR Spectroscopy | Elucidation of complex molecular structures and stereochemistry. |
| Computational Chemistry | Prediction of reactivity, reaction pathways, and spectroscopic properties. acs.org |
| In-situ Spectroscopy | Real-time monitoring of reaction progress and detection of transient intermediates. |
| X-ray Crystallography | Definitive determination of solid-state molecular structure. |
Interdisciplinary Research Integrating Organic Synthesis with Materials Science and Catalysis
The unique properties of the this compound scaffold make it an attractive building block for applications beyond traditional medicinal chemistry. Interdisciplinary research will be key to unlocking its full potential.
Emerging areas of research include:
Materials Science : The incorporation of this compound units into polymers and other materials could lead to the development of novel materials with enhanced thermal stability, specific optical properties, or improved performance in electronic devices.
Catalysis : Oxazole derivatives can act as ligands for transition metal catalysts. tandfonline.com The trifluoromethyl group can modulate the electronic properties of the ligand, potentially leading to catalysts with enhanced activity and selectivity.
Agrochemicals : The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance biological activity and metabolic stability. Further research into this compound derivatives could lead to the discovery of new and more effective pesticides and herbicides. nih.gov
Q & A
Q. What are the common synthetic routes for 5-(Trifluoromethyl)-1,3-oxazole derivatives?
The synthesis of this compound derivatives often employs van Leusen's oxazole synthesis , where aromatic aldehydes react with p-toluenesulfonylmethyl isocyanide (TosMIC) under basic conditions (e.g., K₂CO₃ in methanol at 70°C for 3 hours). This method is highly adaptable, allowing substitution at the 5-position with trifluoromethyl groups via fluorinated aldehydes. Post-synthesis purification typically involves extraction with methyl tert-butyl ether and drying with anhydrous Na₂SO₄ . Alternative routes include coupling reactions with fluorinated precursors, such as 3-(trifluoromethyl)benzaldehyde, followed by cyclization .
Q. How are this compound derivatives characterized structurally?
Structural confirmation relies on multimodal spectroscopic and analytical techniques :
- ¹H/¹³C NMR : To resolve aromatic protons (δ 7.8–7.4 ppm for oxazole ring protons) and trifluoromethyl groups (distinct ¹⁹F NMR signals near δ -60 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M]+ at m/z 404.0261 for derivatives with bi(1,3-dithiolylidene) substituents) .
- X-ray crystallography : Used to confirm crystal packing and halogen bonding interactions in complexes with perfluorinated iodobenzenes .
Q. What initial biological screening approaches are used for these compounds?
Early-stage evaluation focuses on enzyme inhibition assays (e.g., PLK-1 or aromatase inhibition via AutoDock molecular docking) and in vitro cytotoxicity testing against cancer cell lines (e.g., triple-negative breast cancer). Compounds are screened for IC₅₀ values, with selective binders identified through thermodynamic stability calculations (e.g., water mapping) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity and bioactivity of 1,3-oxazole derivatives?
The trifluoromethyl group enhances electrophilicity at the oxazole ring, facilitating nucleophilic substitutions. Its strong electron-withdrawing nature also stabilizes charge-transfer interactions in enzyme binding pockets, as seen in PLK-1 inhibitors where the CF₃ group improves binding affinity by 2–3 kcal/mol compared to non-fluorinated analogs . Computational studies (e.g., molecular electrostatic potential maps) further reveal its role in directing halogen bonding in cocrystals .
Q. What strategies optimize synthetic yields of this compound derivatives?
Yield optimization involves:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu for aryl-aryl coupling) improve regioselectivity in multi-step syntheses .
- Reaction solvent tuning : Methanol/water mixtures in van Leusen’s synthesis reduce side-product formation .
- Temperature control : Reflux at 70°C balances reaction rate and decomposition . Reported yields range from 45% to 85%, depending on substituent steric effects and purification protocols .
Q. How can computational methods resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., conflicting IC₅₀ values for antitumor activity) are addressed through:
- Molecular dynamics simulations : To assess binding mode consistency across protein conformations.
- Free energy perturbation (FEP) : Quantifies the impact of trifluoromethyl substitution on binding entropy/enthalpy .
- Meta-analysis of structural databases : Cross-referencing with the Cambridge Structural Database (CSD) identifies crystallographic outliers .
Q. What role do halogen bonding interactions play in the solid-state properties of these derivatives?
Halogen bonding (e.g., Br/I⋯Noxazole) in cocrystals with perfluorinated iodobenzenes enhances luminescence and thermal stability . For example, cocrystals with 1,3,5-trifluoro-2,4,6-triiodobenzene exhibit blue-shifted emission due to charge-transfer interactions, validated by single-crystal X-ray diffraction . These interactions are critical for designing materials with tailored photophysical properties.
Q. How can structure-activity relationships (SAR) guide the design of novel oxazole-based anticancer agents?
SAR studies highlight:
- Substituent position : 5-Trifluoromethyl groups enhance metabolic stability compared to 4-substituted analogs.
- Heterocyclic fusion : Derivatives fused with thiophene or pyridine (e.g., 5-(pyridin-3-yl)oxazole) show improved kinase inhibition profiles .
- Polar surface area : Optimal topological polar surface area (TPSA) of ~124 Ų correlates with blood-brain barrier permeability in neuroactive derivatives .
Methodological Considerations
- Data Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals in fluorinated systems .
- Crystallography : Use high-resolution synchrotron sources for accurate halogen bond parameterization .
- Biological Assays : Include positive controls (e.g., cisplatin for cytotoxicity) and validate docking results with isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
